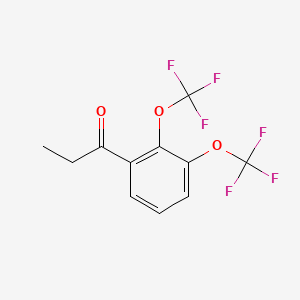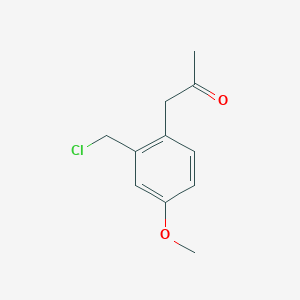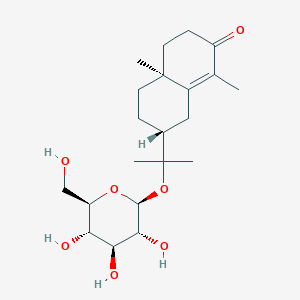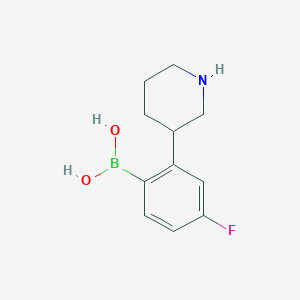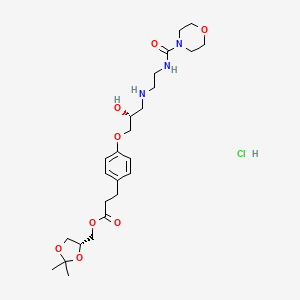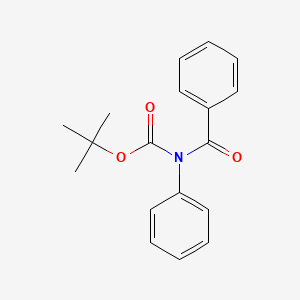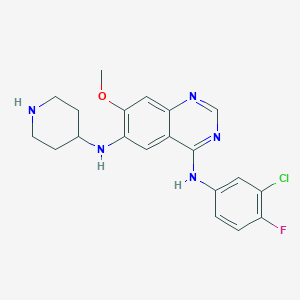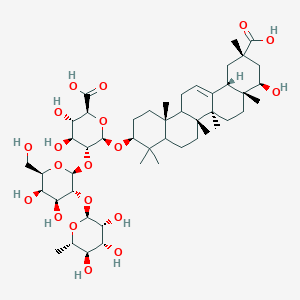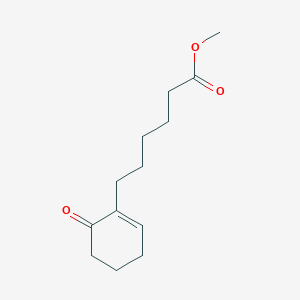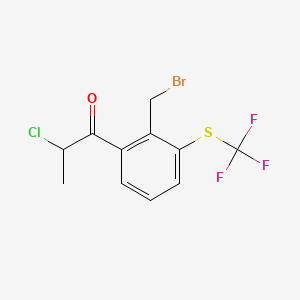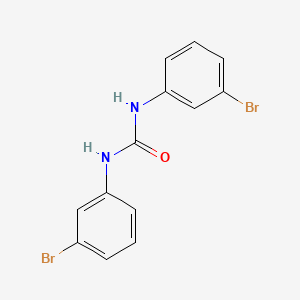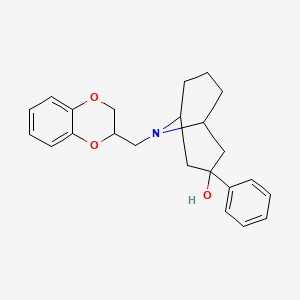![molecular formula C10H20O3 B14074883 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14074883.png)
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.2374 . This compound is known for its unique structure, which includes a tetrahydropyran ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
The synthesis of 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of 2-methyl-1-butanol with tetrahydropyranyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The tetrahydropyranyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Applications De Recherche Scientifique
1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the preparation of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It serves as a building block in the synthesis of various medicinal compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- exerts its effects involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- include:
- 4-(2-Tetrahydropyranyloxy)butan-1-ol
- 2,2-Dimethyl-3-(tetrahydro-2H-pyran-2-yloxy)-1-butanol
- 6-(tetrahydro-2H-pyran-2-yloxy)-3-hexyn-1-ol
- 2-Methyl-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanol
These compounds share the tetrahydropyranyl group, which imparts similar chemical properties. 1-Butanol, 2-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific structure and the position of the functional groups, which influence its reactivity and applications .
Propriétés
Formule moléculaire |
C10H20O3 |
|---|---|
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-methyl-4-(oxan-2-yloxy)butan-1-ol |
InChI |
InChI=1S/C10H20O3/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h9-11H,2-8H2,1H3 |
Clé InChI |
AYHWDOQHYHOHMB-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC1CCCCO1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



